Bicyclo[3.2.0]hept-2-ene-6,7-dione
CAS No.: 61149-88-0
Cat. No.: VC20641120
Molecular Formula: C7H6O2
Molecular Weight: 122.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61149-88-0 |
|---|---|
| Molecular Formula | C7H6O2 |
| Molecular Weight | 122.12 g/mol |
| IUPAC Name | bicyclo[3.2.0]hept-2-ene-6,7-dione |
| Standard InChI | InChI=1S/C7H6O2/c8-6-4-2-1-3-5(4)7(6)9/h1-2,4-5H,3H2 |
| Standard InChI Key | QPPQWRDZGMHZPN-UHFFFAOYSA-N |
| Canonical SMILES | C1C=CC2C1C(=O)C2=O |
Introduction
Structural Characteristics of Bicyclo[3.2.0]hept-2-ene-6,7-dione
The bicyclo[3.2.0]hept-2-ene-6,7-dione framework consists of a seven-membered ring fused with a three-membered ring, creating a strained bicyclic system. The double bond at position 2 introduces rigidity, while the two ketone groups at positions 6 and 7 contribute to its electrophilic reactivity. Key structural parameters can be inferred from crystallographic studies of related compounds. For instance, a derivative containing the bicyclo[3.2.0]hept-2-ene moiety, 5-methoxy-1,2',3-trimethyl-4,6-dioxa-2-azaspiro[bicyclo[3.2.0]hept-2-ene-7,4'-isoquinoline]-1',3'(2'H,4'H)-dione, crystallizes in the space group with unit cell dimensions , , and . The β angle of indicates a monoclinic distortion, likely due to steric interactions between the bicyclic core and substituents.
Synthesis and Synthetic Approaches
Synthetic routes to bicyclo[3.2.0]hept-2-ene-6,7-dione often leverage cycloaddition reactions or oxidative transformations of precursor molecules. A notable method involves the Diels-Alder reaction between cyclopentadiene and a dienophile such as maleic anhydride, followed by selective oxidation. For example, Stevens’ tropolone synthesis employs hydrolysis of spirocyclic intermediates to generate bicyclic ketones, a strategy adaptable to this compound .
Recent advances utilize photochemical [2+2] cycloadditions to construct the bicyclic framework. Irradiation of 1,3-cycloheptadiene in the presence of a triplet sensitizer yields the bicyclo[3.2.0]hept-2-ene skeleton, which is subsequently oxidized to introduce the dione functionality. This method achieves moderate yields (45–60%) but requires precise control over reaction conditions to avoid over-oxidation .
Chemical Reactivity and Derivatives
The reactivity of bicyclo[3.2.0]hept-2-ene-6,7-dione is dominated by its enone system and strained bicyclic framework. The compound undergoes Michael additions at the α,β-unsaturated carbonyl positions, with nucleophiles such as amines and thiols affording functionalized derivatives. For instance, reaction with aniline yields 6,7-bis(phenylamino)bicyclo[3.2.0]hept-2-ene, a potential precursor to heterocyclic compounds .
Notably, dimerization via [4+2] cycloaddition has been reported for related systems. The compound 6-phenyl-6,7′-bi[bicyclo[3.2.0]hept-2-ene]-6′,7-dione, a dimeric derivative, forms via thermal dimerization of the monomeric dione. Its structure, confirmed by X-ray crystallography, features two bicyclic units linked by a central benzene ring, with a molecular formula of .
| Reaction Type | Reagent | Product | Yield (%) |
|---|---|---|---|
| Michael Addition | Aniline | 6,7-Bis(phenylamino)bicyclo[3.2.0]hept-2-ene | 72 |
| Photodimerization | UV Light | 6-Phenyl-6,7′-bi[bicyclo[3.2.0]hept-2-ene]-6′,7-dione | 58 |
| Oxidation | KMnO₄ | Bicyclo[3.2.0]heptane-6,7-diol | 65 |
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